![molecular formula C13H18F6N2O4S2 B3425747 N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 460983-97-5](/img/structure/B3425747.png)
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide
Overview
Description
“N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide” is a type of ionic liquid . It has been used in various applications such as biosensors, electroplating, and synthetic chemistry . It has been particularly studied for its role as a catalytic system for Diels-Alder reactions .
Molecular Structure Analysis
The molecular formula of “N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide” is C13H18F6N2O4S2 . Its molecular weight is 444.41 .Chemical Reactions Analysis
“N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide” has been used as a reaction medium for Diels-Alder reactions . In a study, it was used along with Lewis acids to catalyze Diels-Alder reactions between cyclopentadiene and dienophiles .Physical And Chemical Properties Analysis
“N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide” has a conductivity of 2.30 mS/cm at 30 °C .Scientific Research Applications
Diels-Alder Reaction Catalyst
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide has been used as a catalyst in the Diels-Alder reaction . This reaction is a method of forming cyclic or bicyclic products from a diene and a dienophile . The reaction rate constants and activation energies were calculated in a temperature range of 20–45°C .
Lewis Acid Reaction Medium
This compound, in combination with Lewis acids, has been tested as a reaction medium to perform the Diels-Alder reaction . Yb, Y, Mg, Zn triflates and chlorides were used as catalysts .
Recycling of Catalytic System
The recycling of the catalytic system, which consisted of YCl3 and the ionic liquid, was performed using N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide .
Enhancement of Reaction Yield and Stereoselectivity
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide meets several requirements for an ideal solvent for the cycloaddition in the Diels-Alder reaction. It enhances both the reaction yield and stereoselectivity .
Facilitation of Separation of Reaction Products
This compound facilitates the separation of reaction products in the Diels-Alder reaction .
Improvement of Optical Properties
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide has been used as an additive to poly(methyl methacrylate) to improve its optical properties .
Mechanism of Action
Target of Action
The primary targets of N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide are currently unknown. This compound is a type of ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and wide electrochemical windows . .
Mode of Action
As an ionic liquid, it may interact with biological systems through electrostatic interactions, hydrogen bonding, and van der Waals forces
Biochemical Pathways
The impact of N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide on biochemical pathways is currently unknown. Ionic liquids can potentially interfere with various biochemical processes due to their unique physicochemical properties . .
Pharmacokinetics
The bioavailability of this compound is likely to be influenced by its physicochemical properties, including its ionic nature and lipophilicity
Result of Action
Given its ionic nature, it may interact with cellular membranes and proteins, potentially altering their function . .
Action Environment
The action, efficacy, and stability of N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other ions can affect the properties and behavior of ionic liquids
Future Directions
Ionic liquids like “N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide” have potential for various applications due to their unique properties. They are being explored in areas such as biosensors, electroplating, and synthetic chemistry . Their use as reaction media for Diels-Alder reactions is also a significant area of study .
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexylpyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.C2F6NO4S2/c1-2-3-4-6-9-12-10-7-5-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMPUIAPYZEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F6N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
460983-97-5 | |
Record name | 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP4V745HJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide suitable for Diels-Alder reactions?
A1: N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C6py][NTf2]) is a hydrophobic ionic liquid with properties beneficial for Diels-Alder reactions:
- Solvent: It effectively dissolves both the diene (cyclopentadiene) and various dienophiles, creating a homogenous reaction medium. [, ]
Q2: How recyclable is the [C6py][NTf2] / Lewis acid catalytic system?
A2: One major advantage of using [C6py][NTf2] with Lewis acids is the potential for recycling. Research has shown that a system using Mg(OTf)2 (2 mol%) within [C6py][NTf2] can be reused multiple times. [] Distillation, rather than extraction with organic solvents, proved to be a more effective method for product removal, leading to higher turnover numbers (TON) and turnover frequencies (TOF). []
Q3: Has [C6py][NTf2] been characterized in terms of its physical properties?
A3: Yes, several studies have investigated the thermophysical properties of [C6py][NTf2]. These include:
- Melting and Glass Transition Temperatures: 3.2 °C and -76.5 °C, respectively, determined via differential scanning calorimetry (DSC). []
- Density and Surface Tension: Measured over a temperature range of 283.15 – 338.15 K. []
- Viscosity: Determined within the range of 298.15 – 338.15 K. []
- Conductivity: Studied between 283.15 – 338.15 K. []
- Electrochemical Stability: Evaluated using cyclic voltammetry. []
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